N-succinimidyl bromoacetate

Catalog No.
S542653
CAS No.
42014-51-7
M.F
C6H6BrNO4
M. Wt
236.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-succinimidyl bromoacetate

CAS Number

42014-51-7

Product Name

N-succinimidyl bromoacetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate

Molecular Formula

C6H6BrNO4

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2

InChI Key

NKUZQMZWTZAPSN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SBA Crosslinker, SBA Cross linker, SBA Cross-linker

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CBr

The exact mass of the compound N-Succinimidyl bromoacetate is 234.948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Succinimidyl bromoacetate (SBA) is a highly specialized, ultra-short heterobifunctional crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive bromoacetyl group [1]. With a minimal spacer arm of just 1.5 Å, it is utilized primarily to conjugate peptides, proteins, and nanoparticles while introducing virtually no steric bulk . Unlike standard crosslinkers that form reversible or bulky linkages, SBA generates an irreversible, non-cleavable thioether bond. Its procurement is typically driven by the need for absolute in vivo linkage stability, minimal linker-induced immunogenicity, and a balanced reactivity profile that supports scalable bioconjugation workflows without the extreme handling constraints of closely related analogs[2].

Substituting SBA with more common heterobifunctional crosslinkers often compromises the final product's clinical or structural viability. Defaulting to maleimide-based crosslinkers (like SMCC or MBS) introduces a succinimide thioether linkage that is susceptible to retro-Michael addition in the presence of blood plasma thiols, leading to premature deconjugation—a fatal flaw in Antibody-Drug Conjugate (ADC) development[1]. Furthermore, maleimide linkers are highly immunogenic, which can misdirect the immune response during vaccine development [2]. Conversely, substituting with the closely related N-succinimidyl iodoacetate (SIA) provides higher theoretical reactivity but introduces extreme photolability; SIA requires strict dark-room handling to prevent iodine release and reagent degradation, severely complicating large-scale manufacturing [3]. SBA perfectly bridges this gap, offering irreversible thioether stability and ambient-light processability.

Elimination of Linker-Directed Immunogenicity

When synthesizing peptide-protein immunogens, the choice of crosslinker dictates whether the immune system targets the peptide or the linker itself. Studies comparing SBA to the maleimide-based crosslinker MBS demonstrated that the S-carboxymethyl linkage formed by SBA is non-antigenic. In contrast, the S-maleimidobenzoyl linkage formed by MBS elicited a strong, undesirable anti-linker antibody response, despite both conjugates showing similar antipeptide immunoreactivities [1].

Evidence DimensionLinker antigenicity (anti-linker antibody generation)
Target Compound DataSBA (S-carboxymethyl linkage): Non-antigenic (baseline background)
Comparator Or BaselineMBS/Maleimide (S-maleimidobenzoyl linkage): Highly antigenic
Quantified DifferenceComplete elimination of linker-specific immunogenicity with SBA
ConditionsIn vivo murine immunization models using peptide-carrier protein conjugates

Procuring SBA ensures that vaccine and antibody-generation efforts produce target-specific responses rather than wasting immune bandwidth on the crosslinker.

In Vivo Linkage Stability and Deconjugation Resistance

The stability of the bioconjugate in systemic circulation is a primary procurement driver for ADC linkers. Maleimide-derived succinimide thioethers undergo retro-Michael addition in the presence of plasma thiols (e.g., serum albumin, glutathione), leading to measurable off-target deconjugation over time. SBA forms a direct, irreversible thioether bond that is completely resistant to retro-Michael addition, maintaining 100% linkage integrity in plasma over extended incubation periods [1].

Evidence DimensionIn vivo plasma linkage stability (resistance to retro-Michael addition)
Target Compound DataSBA (Bromoacetate): 0% deconjugation via retro-Michael pathway
Comparator Or BaselineStandard Maleimides (e.g., SMCC): Significant continuous deconjugation in plasma thiols
Quantified DifferenceAbsolute stability for SBA vs. progressive payload loss for maleimides
ConditionsIn vivo / ex vivo blood plasma incubation

SBA is critical for ADC and therapeutic conjugate procurement to prevent off-target toxicity caused by premature payload release in the bloodstream.

Steric Footprint and Spacer Arm Length

For applications requiring minimal structural distortion of the conjugated proteins, spacer arm length is a critical specification. SBA provides an ultra-short spacer arm of exactly 1.5 Å. In comparison, the industry-standard maleimide crosslinker SMCC introduces an 8.3 Å spacer, and SMPB introduces an 11.6 Å spacer . This near-zero-length profile allows SBA to link molecules tightly without introducing flexible, hydrophobic, or bulky hydrocarbon chains.

Evidence DimensionSpacer arm length
Target Compound DataSBA: 1.5 Å spacer arm
Comparator Or BaselineSMCC: 8.3 Å spacer arm; SMPB: 11.6 Å spacer arm
Quantified DifferenceSBA is 82% shorter than SMCC and 87% shorter than SMPB
ConditionsMolecular geometry calculation of the crosslinker backbone

Buyers should select SBA when preserving the native conformation and tight spatial relationship of the conjugated entities is strictly required.

Manufacturing Processability: Photostability vs. Iodoacetates

While N-succinimidyl iodoacetate (SIA) offers a chemically identical 1.5 Å spacer and forms the same thioether bond, it is notoriously photolabile. SIA rapidly degrades and liberates free iodine upon exposure to ambient light, requiring strict dark-room handling or foil-wrapped reaction vessels. SBA (bromoacetate) possesses significantly higher photostability, allowing bioconjugation reactions to proceed reliably under standard laboratory and manufacturing lighting conditions without compromising coupling efficiency[1].

Evidence DimensionHandling requirements (Photostability)
Target Compound DataSBA: Processable under standard ambient lighting (stable)
Comparator Or BaselineSIA (Iodoacetate): Requires strict light exclusion (<10 lux or dark conditions)
Quantified DifferenceElimination of dark-room manufacturing constraints
ConditionsStandard bioconjugation reaction environments

SBA reduces manufacturing complexity and lowers the risk of batch failure due to accidental light exposure, making it vastly superior for industrial scale-up.

Preparation of Peptide-Protein Immunogens for Vaccine Development

Because SBA forms a non-antigenic S-carboxymethyl linkage, it is a highly targeted procurement choice for conjugating synthetic peptides to carrier proteins (like KLH or BSA). This ensures the resulting antibodies are highly specific to the target peptide sequence rather than the crosslinker backbone, avoiding the false-positive immune responses commonly seen with maleimide-based linkers [1].

Synthesis of High-Stability Antibody-Drug Conjugates (ADCs)

SBA is structurally suited for ADC development workflows where systemic plasma stability is paramount. The irreversible thioether bond formed by the bromoacetyl group prevents the retro-Michael deconjugation associated with standard maleimide linkers, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cell [2].

Scalable Industrial Bioconjugation Workflows

For contract manufacturing organizations (CMOs) scaling up protein-protein or protein-nanoparticle conjugations, SBA provides the ultra-short 1.5 Å spacer of an iodoacetate (SIA) but with significantly improved photostability. This allows for robust, reproducible manufacturing under ambient light without the operational bottlenecks of dark-room processing [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Exact Mass

234.94802 Da

Monoisotopic Mass

234.94802 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U5PMU8UHL8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42014-51-7

Wikipedia

Bromoacetic acid N-hydroxysuccinimide ester

Dates

Last modified: 08-15-2023
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